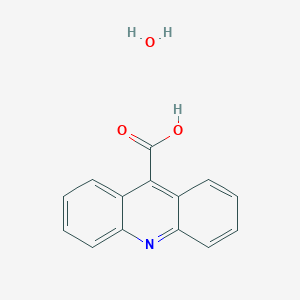

9-Acridinecarboxylic acid hydrate

Beschreibung

Historical Context and Significance of Acridine (B1665455) Derivatives in Chemical Sciences

The story of acridine and its derivatives dates back to 1870, when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. wikipedia.org Initially, acridine derivatives were primarily used as pigments and dyes in various industries. rsc.org However, their unique physical and chemical properties, including a planar, crystalline, and stable structure with strong fluorescence, soon attracted the attention of the scientific community. nih.gov

A significant turning point in the history of acridines was the discovery of their biological activities. rsc.org In 1912, the development of the anticancer agents Ledakrin and Acriflavine marked a pivotal moment. researchgate.net This discovery spurred further research into the medicinal applications of acridine compounds. researchgate.net Many acridines, such as proflavine, were also found to have antiseptic properties. wikipedia.org The development of Mepacrine as an antimalarial drug further solidified the importance of acridines in medicinal chemistry. oup.com

The unique planar ring structure of acridine derivatives allows them to act as DNA intercalators, a property that is believed to be the basis for their anticancer activity. rsc.orgresearchgate.net This ability to interact with DNA and RNA, coupled with their fluorescence properties and enzyme inhibition capabilities, has made acridine and its derivatives the subject of numerous studies. researchgate.net

Scope and Relevance of 9-Acridinecarboxylic Acid Hydrate (B1144303) in Modern Chemical Research

In contemporary chemical research, 9-Acridinecarboxylic acid hydrate and its derivatives are of significant interest due to their diverse applications. cymitquimica.com The compound's molecular structure allows for interactions with biological macromolecules, making it a valuable tool in medicinal chemistry. cymitquimica.com Its fluorescent properties also make it useful in various analytical techniques. cymitquimica.com

The versatility of the acridine scaffold allows for structural modifications to target specific biological molecules, leading to the design of derivatives with a wide range of pharmacological activities. nih.govnih.gov Researchers are actively exploring new acridine derivatives as potential anticancer, antimicrobial, antiviral, and antiparasitic agents. rsc.orgrsc.org

Overview of Key Research Areas

Current research involving 9-Acridinecarboxylic acid hydrate and its analogues is focused on several key areas:

Anticancer Drug Development: A primary focus is the synthesis and evaluation of new acridine derivatives as anticancer agents. nih.govrsc.org The ability of these compounds to intercalate with DNA and inhibit enzymes like topoisomerase and telomerase is a key area of investigation. rsc.orgnih.gov

Fluorescent Probes and Labeling: The inherent fluorescence of the acridine structure is being exploited to develop probes for various analytical applications. cymitquimica.com For instance, it has been used to synthesize a DNA intercalator for capturing double-stranded DNAs. chemicalbook.comsigmaaldrich.com It is also used in the labeling of proteins, antigens, antibodies, and nucleic acids. hsppharma.com

Synthesis of Biologically Active Peptides: 9-Acridinecarboxylic acid is utilized in the synthesis of short DNA-binding peptides. chemicalbook.comhsppharma.com

Enzyme Inhibition Studies: The compound is useful in the preparation and study of α-amylase and α-glucosidase inhibition. hsppharma.com

Physicochemical Properties of 9-Acridinecarboxylic Acid Hydrate

| Property | Value |

| Molecular Formula | C₁₄H₉NO₂ · xH₂O |

| Molecular Weight (anhydrous) | 223.23 g/mol |

| Appearance | Light yellow to Amber to Dark green powder to crystal |

| Melting Point | 290 °C (decomposes) |

| Purity | >97.0% (HPLC) |

The data in this table is compiled from sources cymitquimica.comsigmaaldrich.comhsppharma.com.

Eigenschaften

CAS-Nummer |

332927-03-4 |

|---|---|

Molekularformel |

C14H8NO2- |

Molekulargewicht |

222.22 g/mol |

IUPAC-Name |

acridine-9-carboxylate |

InChI |

InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17)/p-1 |

InChI-Schlüssel |

IYRYQBAAHMBIFT-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)[O-] |

Piktogramme |

Irritant |

Synonyme |

NSC 386 Hydrate; |

Herkunft des Produkts |

United States |

Synthesis and Chemical Transformations of 9 Acridinecarboxylic Acid Hydrate and Its Derivatives

Synthetic Methodologies for 9-Acridinecarboxylic Acid Hydrate (B1144303)

9-Acridinecarboxylic acid is a key heterocyclic compound, serving as a precursor for various functionalized acridine (B1665455) derivatives. Its synthesis has been approached through several established chemical routes.

Historically, the synthesis of the acridine framework has been achieved through methods like the Bernthsen acridine synthesis, which involves the condensation of diphenylamine with carboxylic acids in the presence of zinc chloride. pharmaguideline.comnih.gov A more direct and common route to 9-acridinecarboxylic acid specifically involves the alkaline hydrolysis of N-phenylisatin. thieme-connect.de In this method, the hydrolysis of the isatin derivative leads to the formation of the acridine-9-carboxylate, which can be subsequently protonated to yield the desired acid. thieme-connect.de Another reported method involves the direct carboxylation of acridine by reacting it with carbon dioxide under conditions of high temperature and pressure.

Modern synthetic chemistry prioritizes efficiency and yield. For acridine derivatives, high-yielding techniques often involve microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. rsc.org For instance, the use of a Co/C catalyst derived from rice husks in a microwave-assisted, one-pot, multi-component reaction has been reported as a green and efficient method for synthesizing acridine derivatives with yields of up to 87%. rsc.org Furthermore, the synthesis of 1,3-dihydroxyacridine-9-carboxylic acid from the reaction of phloroglucinol and isatin in aqueous ethanol has been reported to proceed in quantitative yield. thieme-connect.de

| Method | Reactants | Conditions | Yield |

| Alkaline Hydrolysis | N-phenylisatin | Alkaline conditions | High |

| Microwave-Assisted Synthesis | Various (multi-component) | Co/C catalyst, H₂O, Microwave | Up to 87% |

| Isatin Condensation | Isatin, Phloroglucinol | Aqueous EtOH, Reflux | Quantitative |

Derivatization Strategies and Synthesis of Functionalized Acridinecarboxamides

The carboxylic acid group at the 9-position of the acridine ring is a versatile handle for a wide range of chemical modifications, enabling the synthesis of diverse esters, amides, and acridinium (B8443388) salts with tailored properties.

A cornerstone of derivatization is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. This transformation is reliably achieved by treating 9-acridinecarboxylic acid hydrate with a chlorinating agent. A common and effective method involves refluxing the acid in thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chem-soc.sicardiff.ac.uk The reaction proceeds until the solid acid is completely dissolved, typically over a few hours. chem-soc.si After the reaction, the excess thionyl chloride is removed under reduced pressure to yield the acridine-9-carbonyl chloride hydrochloride, which is often used in subsequent steps without further purification. chem-soc.sicardiff.ac.uk

Table 2.2.1: Conditions for Acyl Halide Formation

| Reactant | Reagent | Catalyst | Conditions | Product |

|---|

The highly reactive acridine-9-carbonyl chloride is a key intermediate for synthesizing a variety of esters and amides.

Esters: Acridine-based esters are formed by reacting the acyl chloride with the desired alcohol. For example, 9-(3-hydroxypropyl)acridine-9-carboxylate was synthesized by reacting acridine-9-carbonyl chloride with 1,3-propanediol. chem-soc.siresearchgate.net The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct. cardiff.ac.uk

Amides: Similarly, acridinecarboxamides are prepared by the reaction of the acyl chloride with a primary or secondary amine. google.com This reaction is a standard method for forming amide bonds and is widely used to link the acridine core to other molecules, including amino acids or peptides. chemicalbook.commdpi.com Direct condensation between 9-acridinecarboxylic acid and amines or hydrazines can also be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or in the presence of catalysts such as zinc chloride. cardiff.ac.ukrsc.org

Acridinium salts, particularly esters, are renowned for their chemiluminescent properties and are pivotal in bioassays.

The synthesis of a biotinylated acridinium ester demonstrates a multi-step derivatization process starting from 9-acridinecarboxylic acid. chem-soc.siresearchgate.net The process is as follows:

Acyl Chloride Formation: 9-Acridinecarboxylic acid is converted to acridine-9-carbonyl chloride using thionyl chloride. chem-soc.si

Esterification: The acyl chloride is reacted with 1,3-propanediol to form 9-(3-hydroxypropyl)acridine-9-carboxylate. chem-soc.siresearchgate.net

Biotinylation: The hydroxyl group of the ester is then coupled with biotin (B1667282). This has been achieved with excellent yields using carbonyldiimidazole (CDI) as an activating agent to form 9-(3-biotinyloxypropyl)-acridine-9-carboxylate. researchgate.net

Quaternization (Methylation): The final step involves the alkylation of the acridine ring's nitrogen atom to form the stable, chemiluminescent acridinium salt. This is typically done using a methylating agent like methyl trifluoromethanesulfonate (B1224126). chem-soc.si The resulting product is a biotinylated acridinium ester, such as 9-(3-biotinyloxypropyl)-10-methylacridinium-9-carboxylate trifluoromethanesulfonate. chem-soc.siresearchgate.net

This strategic derivatization allows for the creation of bifunctional molecules that combine the chemiluminescent properties of the acridinium core with the specific binding affinity of biotin, making them highly valuable in immunoassays and other detection methods. chem-soc.si

Table 2.2.3: Synthesis Scheme for Biotinylated Acridinium Ester

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 9-Acridinecarboxylic acid | Thionyl chloride | Acridine-9-carbonyl chloride |

| 2 | Acridine-9-carbonyl chloride | 1,3-propanediol | 9-(3-hydroxypropyl)acridine-9-carboxylate |

| 3 | 9-(3-hydroxypropyl)acridine-9-carboxylate | Biotin, Carbonyldiimidazole (CDI) | 9-(3-biotinyloxypropyl)-acridine-9-carboxylate |

Generation of Fused Heterocyclic Derivatives

The acridine core is a versatile scaffold for the construction of more complex, fused heterocyclic systems. While direct use of 9-acridinecarboxylic acid hydrate is not always the starting point, its structural analogues, such as aminoacridines and acridones, are key precursors in cyclization reactions to build additional rings.

One approach involves the synthesis of pyrido[3,2-b]acridones from 3-amino-4-methylacridin-9(10H)one nih.gov. Another strategy uses a Skraup synthesis, a classic method for creating quinolines, which has been applied to 4-aminoacridine and 4-aminoacridone to construct the quino[8,7-b] rsc.orguoanbar.edu.iqphenanthroline ring system and its 7-oxo derivative, respectively nih.gov.

Different synthetic routes allow for the creation of varied fused structures. For instance, benzo[b] rsc.orgresearchgate.netphenanthrolines can be generated through the condensation of 2-naphthol with 5-aminoquinolines and paraformaldehyde nih.gov. A distinct method for building the benzo[b] rsc.orguoanbar.edu.iq-phenanthroline ring system also starts from 4-aminoacridone or 4-aminoacridine nih.gov. These examples demonstrate the utility of the acridine framework in synthesizing elaborate polycyclic aromatic structures with fused heterocyclic rings.

| Starting Material | Reagents/Conditions | Fused Product |

| 3-amino-4-methylacridin-9(10H)one | Not specified | Pyrido[3,2-b]acridones |

| 4-aminoacridone / 4-aminoacridine | Skraup synthesis | 7-oxo-quino[8,7-b] rsc.orguoanbar.edu.iqphenanthroline / Quino[8,7-b] rsc.orguoanbar.edu.iqphenanthroline |

| 5-aminoquinolines | 2-naphthol, paraformaldehyde | Benzo[b] rsc.orgresearchgate.netphenanthrolines |

Multi-component and One-pot Cyclocondensation Reactions

Multi-component reactions (MCRs), which combine three or more reagents in a single step, offer an efficient pathway to complex molecules from simple precursors nih.gov. This strategy has been successfully applied to the synthesis of acridine derivatives.

A notable example is the one-pot, three-component synthesis of N-substituted acridine-1,8-dione derivatives researchgate.net. This reaction involves the condensation of 1,3-cyclohexanedione, various aromatic aldehydes, and hydrazones as the nitrogen source. The process is refluxed in ethanol with triethylamine serving as an effective catalyst, leading to high yields of the desired acridine-1,8-diones researchgate.net. Such one-pot procedures are advantageous as they reduce the number of synthetic steps and purification procedures, aligning with the principles of green chemistry researchgate.netamanote.com. The versatility of MCRs allows for the creation of a diverse library of acridine derivatives by simply varying the initial components semanticscholar.org.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Class |

| 1,3-Cyclohexanedione | Aromatic Aldehyde | Hydrazone | Triethylamine / Ethanol | N-substituted acridine-1,8-diones researchgate.net |

Synthesis of Phosphoramidate Derivatives

Phosphoramidates are derivatives of phosphoric acid containing a P-N bond. The synthesis of phosphoramidate derivatives from an acridine core can be achieved through established chemical methods, typically involving the reaction of a suitable acridine precursor with a phosphorylating agent.

One of the earliest methods for forming a phosphoramidate bond involves treating a mixture of diphenylchlorophosphate and phenyl dichlorophosphate with an amine nih.gov. A more modern, two-step procedure involves the in situ generation of an organic azide from an organic halide, which then reacts to form the P-N bond, providing yields between 60-96% nih.gov. For instance, a C5-substituted uridine derivative can be converted to its phosphoramidate analog by reacting it with (4-nitrophenyl) L-alaninyl phosphorochloridate in the presence of a base mdpi.com.

While direct synthesis from 9-acridinecarboxylic acid is not explicitly detailed, a plausible route would involve converting the carboxylic acid group into an amine (e.g., via a Curtius rearrangement). This resulting aminoacridine could then be reacted with a phosphoryl chloride, such as phenyl phosphonic dichloride, to yield the target phosphoramidate derivative researchgate.net.

| Precursor Type | Phosphorylating Agent | General Product |

| Amine | Diphenylchlorophosphate / Phenyl dichlorophosphate | N-substituted Phosphoramidate nih.gov |

| Alcohol | (4-nitrophenyl) L-alaninyl phosphorochloridate | Phosphoramidate Pronucleotide mdpi.com |

| Organic Halide | (RO)3P (via in situ azide) | N-substituted Phosphoramidate nih.gov |

Reaction Mechanisms and Chemical Pathways Involving 9-Acridinecarboxylic Acid

Dark Reaction Pathways and Product Formation

In the absence of light, chemical transformations involving acridine derivatives can proceed through distinct "dark" reaction pathways. Research on 9-acridinecarboxaldehyde (ACL), a direct precursor, shows that it undergoes a dark reaction in an air-saturated solution at pH 7.0 rsc.org. The primary product of this transformation is 9-acridinecarboxylic acid (ACA), with 9-acridinemethanol (ACM) formed as a minor product rsc.org. This reaction demonstrates a non-photochemical pathway for the formation of 9-acridinecarboxylic acid from its corresponding aldehyde. The term "dark reaction" in this context refers to any reaction that is thermally driven and does not require photochemical activation edu.krdvedantu.comwikipedia.org.

| Precursor | Condition | Major Product | Minor Product |

| 9-Acridinecarboxaldehyde (ACL) | Dark, T = 20 °C, pH = 7.0, air-saturated solution | 9-Acridinecarboxylic acid (ACA) rsc.org | 9-Acridinemethanol (ACM) rsc.org |

Photochemical Transformations and Photoproduct Identification

Upon exposure to light, the reaction pathways of acridine compounds can change significantly. The photolysis of 9-acridinecarboxaldehyde (ACL) has been investigated using a polychromatic Xe-light source rsc.org. At low concentrations, the primary photoproduct is acridine (ACR), formed with a yield of nearly 100% rsc.org. However, as the initial concentration of ACL increases, the yield of ACR decreases, and the yield of 9-acridinecarboxylic acid (ACA) increases rsc.org. This indicates a concentration-dependent competition between different photochemical pathways. Throughout these photolysis reactions, 9(10H)-Acridinone and 9-acridinemethanol (ACM) are consistently detected as minor photoproducts, with yields typically below 2% rsc.org.

| Precursor | Condition | Products | Observations |

| 9-Acridinecarboxaldehyde (ACL) | Polychromatic Xe-light, aqueous solution | Acridine (ACR), 9-Acridinecarboxylic acid (ACA), 9(10H)-Acridinone, 9-Acridinemethanol (ACM) | At low ACL concentration, ACR yield is ~100%. At higher ACL concentration, ACR yield decreases and ACA yield increases rsc.org. |

Oxidation-Reduction Mechanisms and Decarboxylation Processes

The carboxylic acid group is in a high oxidation state, and its removal as carbon dioxide is known as decarboxylation libretexts.org. This process is a key transformation for 9-acridinecarboxylic acid and related compounds. Visible light photoredox catalysis has emerged as a powerful method for achieving the direct decarboxylation of carboxylic acids nih.gov.

In one proposed mechanism, a photoexcited 9-arylacridine photocatalyst engages in a hydrogen-bond complex with the carboxylic acid substrate nih.gov. Within this complex, a proton-coupled electron transfer (PCET) occurs, leading to the formation of a radical intermediate and subsequent loss of CO2 nih.gov. This process represents an oxidative decarboxylation, where the carboxyl carbon is oxidized to CO2 libretexts.orgwikipedia.org. The resulting acridinyl radical can then participate in further redox steps to complete the catalytic cycle nih.gov. This hydrogen-bond-directed mechanism allows the reaction to proceed under base-free conditions with high functional group tolerance nih.gov. In other systems, decarboxylative oxygenation can occur where a carbon-centered radical, formed after decarboxylation, traps molecular oxygen to yield a carbonyl-containing product princeton.edu.

| Process | Catalyst/Conditions | Key Mechanism Steps | Result |

| Direct Decarboxylation | 9-Arylacridine Photocatalyst / Visible Light | 1. Formation of hydrogen-bond complex. 2. Proton-coupled electron transfer (PCET). 3. Radical formation and loss of CO2. nih.gov | Generation of a radical species from the carboxylic acid. |

| Oxidative Decarboxylation | General Oxidation | Oxidation of the carboxyl group, leading to its removal as CO2. libretexts.orgwikipedia.org | Loss of the carboxylic acid function. |

Prototropic Equilibria and Zwitterionic Forms in Solution

In aqueous solutions, 9-acridinecarboxylic acid hydrate (9-ACA) partakes in a series of prototropic equilibria, leading to the formation of various ionic species, including a prominent zwitterionic form. The distribution of these species is highly dependent on the pH of the solution. The key equilibria involve the protonation and deprotonation of the acridine nitrogen atom and the carboxylic acid group.

The principal prototropic species of 9-acridinecarboxylic acid in solution are the cation, the zwitterion, the neutral molecule, and the anion. The equilibria between these forms can be described by their respective acid dissociation constants (pKa values).

Spectroscopic studies have been instrumental in elucidating the nature of these equilibria. In near-neutral to slightly acidic solutions, 9-ACA predominantly exists in its zwitterionic form acs.org. This is a result of the acidic carboxylic proton being transferred to the basic nitrogen atom of the acridine ring.

Further research has provided experimental pKa values that quantify these equilibria. Two distinct pKa values have been reported for 9-acridinecarboxylic acid, which govern the transitions between the different prototropic forms in solution.

The equilibrium between the cationic form (where both the acridine nitrogen and the carboxylic acid are protonated) and the zwitterionic/neutral form is characterized by the first pKa value (pKa1). The second pKa value (pKa2) corresponds to the equilibrium between the zwitterionic/neutral form and the anionic form (where the carboxylic acid is deprotonated).

A study on the fluorescence spectra of 9-ACA estimated the pKa for the cationic species to be around 3.5, similar to its methyl ester derivative iitkgp.ac.in. More specific experimental values have been reported as pKa1 = 4.10 and pKa2 = 8.50 bme.hu. The existence of the zwitterion as the predominant species at a pH of 3 has also been noted, constituting 99.8% of the species in solution under these conditions.

The different prototropic forms of 9-acridinecarboxylic acid in solution are illustrated in the following scheme:

Cationic Form: Prevalent in strongly acidic solutions (pH < pKa1).

Zwitterionic/Neutral Form: The major species in acidic to neutral solutions (pKa1 < pH < pKa2).

Anionic Form: Becomes the dominant species in basic solutions (pH > pKa2).

The presence and stability of the zwitterionic form are crucial for understanding the chemical behavior and interactions of 9-acridinecarboxylic acid in biological and chemical systems.

Research Findings on Prototropic Equilibria

| Prototropic Equilibrium | pKa Value | Predominant Species in pH Range | Reference |

| Cationic ⇌ Zwitterion/Neutral + H⁺ | ~3.5 | < 3.5 (Cationic) | iitkgp.ac.in |

| Cationic ⇌ Zwitterion/Neutral + H⁺ | 4.10 | < 4.10 (Cationic) | bme.hu |

| Zwitterion/Neutral ⇌ Anion + H⁺ | 8.50 | > 8.50 (Anionic) | bme.hu |

Advanced Spectroscopic and Analytical Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 9-Acridinecarboxylic acid hydrate (B1144303). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 9-Acridinecarboxylic acid hydrate is characterized by signals corresponding to the aromatic protons of the acridine (B1665455) core and the acidic proton of the carboxyl group. The acridine ring system contains eight protons, which typically appear in the downfield region of the spectrum (approximately 7.5-8.8 ppm) due to the deshielding effect of the aromatic rings. These protons exhibit complex splitting patterns, including doublets, triplets, and multiplets, arising from spin-spin coupling with neighboring protons. The proton of the carboxylic acid (–COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. The integrated intensity of these signals corresponds to the number of protons they represent.

While a fully assigned spectrum for the hydrate is not publicly detailed, data from analogous acridine compounds provide a strong basis for expected chemical shifts and coupling patterns. cardiff.ac.ukresearchgate.net For instance, the protons at positions 4 and 5 are often the most deshielded due to their proximity to the nitrogen atom and the steric interaction between them.

Table 1: Expected ¹H NMR Chemical Shifts for 9-Acridinecarboxylic Acid (Note: Data are estimated based on acridine derivatives and general NMR principles. Actual values may vary.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-8 | 7.8 - 8.2 | Doublet or Multiplet |

| H-2, H-7 | 7.5 - 7.9 | Triplet or Multiplet |

| H-3, H-6 | 7.7 - 8.1 | Triplet or Multiplet |

| H-4, H-5 | 8.2 - 8.8 | Doublet or Multiplet |

| -COOH | > 10 | Broad Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. 9-Acridinecarboxylic acid hydrate has 14 distinct carbon atoms. The spectrum will show signals for the 13 carbons of the acridine ring system and one for the carboxyl carbon. The aromatic carbons typically resonate in the range of 120-150 ppm. researchgate.net The quaternary carbons, including C-9 and the four carbons at the ring junctions, are usually weaker in intensity than the protonated carbons. The carbon of the carboxylic acid group (–COOH) is significantly deshielded and appears further downfield, typically in the range of 165-180 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for 9-Acridinecarboxylic Acid (Note: Data are estimated based on acridine derivatives and general NMR principles. Actual values may vary.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic CH | 120 - 135 |

| Aromatic Quaternary C | 140 - 150 |

| C-9 | ~140 |

| -COOH | 165 - 180 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially in a complex aromatic system, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within each of the benzene (B151609) rings of the acridine core (e.g., H-1 with H-2, H-2 with H-3, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would show cross-peaks linking each aromatic CH carbon signal to its corresponding proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show correlations from H-1 and H-8 to the quaternary carbon C-9, confirming their position relative to the carboxylic acid group.

NMR Titration Studies

NMR titration is a powerful method to study the protonation behavior of a molecule and determine its pKa value(s). For 9-Acridinecarboxylic acid hydrate, there are two key ionizable sites: the carboxylic acid group and the basic nitrogen atom of the acridine ring. By recording a series of ¹H NMR spectra at different pH values, the chemical shifts of protons located near these sites can be monitored.

As the pH changes, the protonation state of these functional groups changes, which in turn alters the local electronic environment and causes a shift in the resonance frequency of nearby protons. Plotting the chemical shift of a specific proton (e.g., H-1, H-8, H-4, or H-5) against the pH of the solution generates a sigmoidal titration curve. The inflection point of this curve corresponds to the pKa of the ionizable group. This method allows for the direct determination of the microscopic acid dissociation constants.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular structure through fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 9-Acridinecarboxylic acid. In positive ion mode, the molecule is readily protonated, primarily at the most basic site, the acridine nitrogen. This results in the observation of the protonated molecular ion, [M+H]⁺. The anhydrous form of 9-Acridinecarboxylic acid has a monoisotopic mass of 223.0633 Da. nih.gov ESI-MS analysis would therefore show a prominent ion at an m/z of approximately 224.0706, confirming the molecular weight of the anhydrous compound. nih.govufz.de The hydrate form (molecular weight 241.24 g/mol ) may lose its water molecule in the ESI source, thus primarily showing the ion of the anhydrous form. nih.gov

By subjecting the [M+H]⁺ precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), a characteristic fragmentation pattern is produced. This pattern provides valuable structural information. For 9-Acridinecarboxylic acid, fragmentation involves the loss of small neutral molecules from the protonated parent ion.

Table 3: Major Fragments Observed in ESI-MS/MS of Protonated 9-Acridinecarboxylic Acid ([M+H]⁺, m/z 224.07) (Note: Fragmentation data based on LC-ESI-QTOF analysis of the parent compound.) nih.govufz.de

| m/z (Observed) | Proposed Lost Fragment | Formula of Fragment |

| 206.0600 | H₂O | H₂O |

| 196.0757 | CO | CO |

| 179.0730 | COOH (formic acid) | CH₂O₂ |

| 178.0651 | H₂O + CO | H₂O + CO |

The fragmentation typically begins with the loss of water (H₂O) or the elements of formic acid (COOH). Subsequent loss of carbon monoxide (CO) from the fragment ions is also a common pathway for such aromatic carboxylic acids. researchgate.net This fragmentation data provides unambiguous evidence for the presence of the carboxylic acid group and the stable acridine core.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of 9-Acridinecarboxylic acid hydrate by GC-MS is challenging due to its low volatility and high polarity, stemming from the carboxylic acid group. Such compounds typically require a chemical derivatization step to increase their volatility before they can be analyzed by GC-MS. edinst.comnih.gov

Common derivatization methods for carboxylic acids include esterification or silylation. gcms.cznih.govthermofisher.com For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the carboxyl group with a less polar trimethylsilyl (B98337) (TMS) group, thereby increasing the analyte's volatility. edinst.com Another approach is alkylation, for example, using pentafluorobenzyl bromide (PFBBr), to form a more volatile ester. thermofisher.com

While these are standard procedures for carboxylic acids, specific studies detailing a complete derivatization and subsequent GC-MS analysis protocol for 9-Acridinecarboxylic acid hydrate are not readily found in the surveyed scientific literature. Therefore, while theoretically applicable, GC-MS is not a primary method for the routine analysis of this compound without prior chemical modification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly suitable and widely used technique for the analysis of polar compounds like 9-Acridinecarboxylic acid hydrate, as it does not require the analyte to be volatile. The compound is first separated from a mixture using liquid chromatography and then ionized and detected by mass spectrometry.

In a detailed analysis using a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) system, 9-Acridinecarboxylic acid was effectively characterized. nih.gov The analysis was performed in positive ion mode, where the molecule gains a proton to form the pseudomolecular ion [M+H]⁺. This ion, with a measured mass-to-charge ratio (m/z) of 224.0706, is indicative of the compound's molecular weight (anhydrous basis: 223.23 g/mol ). nih.govsigmaaldrich.com

Further fragmentation of this precursor ion using Collision-Induced Dissociation (CID) provides structural information. The resulting MS2 spectrum shows a characteristic pattern of product ions.

| Parameter | Value | Source |

|---|---|---|

| Instrument Type | LC-ESI-QTOF | nih.gov |

| Ionization Mode | Positive (ESI) | nih.gov |

| Precursor Ion (m/z) | 224.0706 [M+H]⁺ | nih.gov |

| Retention Time | 4.656 min | nih.gov |

| Major Fragment Ions (m/z) | 74.0183 | nih.gov |

| 98.0161 | nih.gov | |

| 75.0251 | nih.gov | |

| 86.0176 | nih.gov | |

| 89.0399 | nih.gov |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 9-Acridinecarboxylic acid hydrate would be expected to show characteristic absorption bands corresponding to its distinct functional groups. orgchemboulder.com

Based on the general principles of IR spectroscopy for carboxylic acids, the following peaks can be anticipated:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. orgchemboulder.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. These may be superimposed on the broad O-H band.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1760-1690 cm⁻¹. Its exact position can be influenced by conjugation with the acridine ring system. orgchemboulder.com

C=C and C=N Stretches: The aromatic acridine core will produce several medium to strong bands in the 1600-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: A C-O stretching band is expected between 1320-1210 cm⁻¹, while O-H bending vibrations can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

While specific FT-IR spectra for 9-Acridinecarboxylic acid hydrate are noted in databases, detailed peak-by-peak data tables are not provided in the consulted literature. orgchemboulder.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 9-Acridinecarboxylic acid (9-ACA) has been studied in various organic solvents and aqueous solutions. iitkgp.ac.in The absorption profile is characteristic of a π,π* type electronic transition within the acridine ring system. iitkgp.ac.in The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent environment. In near-neutral to slightly acidic aqueous solutions, 9-ACA primarily exists as a zwitterion. iitkgp.ac.in

| Solvent | λ_max (nm) | ε (M⁻¹cm⁻¹) | Source |

|---|

Fluorescence Spectroscopy: Emission and Excitation Characteristics

The fluorescence properties of 9-Acridinecarboxylic acid (9-ACA) have been investigated in detail, revealing its behavior in different solvents and pH conditions. iitkgp.ac.in Unlike some structurally related aromatic carboxylic acids, 9-ACA does not exhibit a large Stokes-shifted fluorescence emission band in neutral organic solvents or water. iitkgp.ac.in This suggests a different excited-state geometry compared to compounds like 9-anthroic acid. iitkgp.ac.in

The fluorescence quantum yield (Φf) and lifetime (τf) are significantly influenced by the solvent's hydrogen-bonding capacity and the pH of aqueous solutions. iitkgp.ac.in For instance, the quantum yield tends to increase with the hydrogen-bonding ability of the solvent. In aqueous solutions, the fluorescence properties differ between the anionic (alkaline pH), zwitterionic (near-neutral pH), and cationic (acidic pH) forms of the molecule.

| Medium | Species | Emission λ_max (nm) | Quantum Yield (Φf) | Lifetime (τf, ns) | Source |

|---|---|---|---|---|---|

| Methanol | Neutral | 440 | 0.14 | 7.72 | iitkgp.ac.in |

| Acetonitrile (B52724) | Neutral | 422 | 0.02 | 1.54 | iitkgp.ac.in |

| Water (pH 11.0) | Anion | 448 | 0.16 | 10.03 | iitkgp.ac.in |

| Water (pH 3.0) | Zwitterion | 460 | 0.45 | 15.70 | iitkgp.ac.in |

| Water (1 M HClO₄) | Cation | 480 | 0.20 | 10.65 | iitkgp.ac.in |

The purity of 9-Acridinecarboxylic acid samples can be verified using fluorescence excitation spectra, which should ideally match the absorption spectrum. iitkgp.ac.in

Electrochemical Analysis

Electrochemical methods provide valuable information about the redox properties of molecules, which is essential for understanding their reaction mechanisms and potential applications in areas like electrocatalysis and bioelectrochemistry.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques for studying the redox behavior of electroactive species like 9-acridinecarboxylic acid hydrate. Research on closely related 9-acridinyl amino acid derivatives reveals that the acridine ring system is electrochemically active. nih.gov

A typical electrochemical study would involve using a glassy carbon electrode to investigate the compound's behavior over a range of pH values and scan rates. nih.gov The findings for similar derivatives suggest that the acridine ring can undergo diffusion-controlled oxidation and reduction processes. nih.gov The oxidation often involves a two-electron process, starting with the formation of a monomeric radical cation which may then dimerize, followed by a second electron transfer. nih.gov The reduction mechanism can similarly proceed through a two-electron transfer. nih.gov The nitrogen atom (N10) within the acridine ring is a key electroactive site. nih.gov The precise potentials at which these redox events occur are influenced by substituents on the acridine core and the pH of the medium. nih.gov

Potentiometric titration is a standard and highly accurate method for determining the acid dissociation constant (pKa) of a compound. nih.govdergipark.org.tr This technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. dergipark.org.tr The pKa value corresponds to the pH at the half-equivalence point of the titration curve. youtube.com

For 9-acridinecarboxylic acid, which possesses both a weakly basic acridine nitrogen and an acidic carboxylic acid group, potentiometric measurements can elucidate its ionization behavior in solution. The pKa values determine the charge state of the molecule at a given pH, which in turn influences properties like solubility and biological interactions. Based on computational and database entries, the pKa values for the acidic and basic centers of 9-acridinecarboxylic acid have been predicted.

Table 2: Predicted pKa Values for 9-Acridinecarboxylic acid

| Functional Group | Predicted pKa | Type |

|---|---|---|

| Carboxylic Acid | 0.75 | Strongest Acidic |

| Acridine Nitrogen | 6.81 | Strongest Basic |

Data sourced from ContaminantDB. contaminantdb.ca

Chromatographic Separation Techniques (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of 9-acridinecarboxylic acid hydrate. It is widely used for purity assessment of the compound, with commercial products often specifying a purity of >97.0% as determined by HPLC. laboratoriumdiscounter.nl

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of acridine derivatives. researchgate.net In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. An analytical method for separating acridine compounds might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or an aqueous buffer, often with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid. researchgate.netsielc.com For instance, a gradient of 15-45% acetonitrile in 0.1% TFA has been used to analyze an "acridine acid". researchgate.net Detection is typically performed using a UV detector, as the acridine ring system possesses strong chromophores, or a fluorescence detector for higher sensitivity, given the fluorescent nature of these compounds. nih.govchemicke-listy.cz

Table 3: Example HPLC Method Parameters for Acridine Derivatives

| Parameter | Example Condition | Reference |

|---|---|---|

| Column | C18 (Reversed-Phase) | chemicke-listy.cz |

| Mobile Phase | Acetonitrile / Water or Acetonitrile / Acetate Buffer (pH 3.5) | chemicke-listy.cz |

| Detection | UV (e.g., 214 nm, 230 nm) or Fluorescence | nih.govchemicke-listy.cz |

| Mode | Isocratic or Gradient | researchgate.netnih.gov |

This table represents typical conditions and may require optimization for 9-Acridinecarboxylic acid hydrate.

Thermal Analysis (TG-DTG)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and its derivative (DTG), are used to study the thermal stability and decomposition profile of materials. For a hydrated compound like 9-acridinecarboxylic acid hydrate, TGA is particularly useful for quantifying the water of hydration and determining its decomposition temperature.

A typical TGA experiment involves heating a small sample at a constant rate and continuously measuring its mass. youtube.com The resulting TGA curve plots mass loss versus temperature. The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps to pinpoint the temperatures at which the most significant thermal events occur. youtube.com

For 9-acridinecarboxylic acid hydrate, the TGA curve would be expected to show an initial mass loss at a relatively low temperature (e.g., below 150 °C), corresponding to the release of water molecules. youtube.com This would be followed by a stable region before the onset of the decomposition of the anhydrous acridinecarboxylic acid molecule at a much higher temperature. The literature indicates a decomposition temperature of approximately 290 °C for 9-acridinecarboxylic acid. sigmaaldrich.com

Table 4: Expected Thermal Events for 9-Acridinecarboxylic acid hydrate in TGA

| Temperature Range | Expected Event | Curve Feature |

|---|---|---|

| ~25 - 150 °C | Dehydration (Loss of H₂O) | Initial mass loss step (TGA), corresponding peak (DTG) |

| >150 °C - <290 °C | Thermal Stability | Plateau in TGA curve |

| ~290 °C and above | Decomposition of organic molecule | Significant mass loss step (TGA), major peak (DTG) |

This table is based on general principles of thermal analysis of hydrated organic compounds and literature decomposition temperatures. youtube.comsigmaaldrich.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are pivotal in understanding the electronic properties and structural stability of acridine (B1665455) compounds.

The electronic behavior of 9-acridinecarboxylic acid is dictated by its ground state (S₀) and various excited states, with the first excited singlet state (S₁) being particularly important for its photophysical properties. Quantum chemical methods can predict the energies and characteristics of these states. For instance, calculations on related acridinone (B8587238) molecules, which share the core acridine structure, have been used to interpret electronic absorption and emission spectra. nih.gov These studies investigate the structural changes that accompany electronic transitions such as S₀ → S₁, S₁ → T₁ (intersystem crossing to the triplet state), and the subsequent relaxation pathways (S₁ → S₀ fluorescence and T₁ → S₀ phosphorescence). nih.gov The nature of these transitions, often characterized as π → π* or n → π* based on the molecular orbitals involved, determines the photophysical profile of the molecule. nih.gov

Advanced computational methods, such as multiconfigurational approaches (like CASSCF and CASPT2), can provide even more accurate descriptions of excited states, which is crucial for molecules with complex electronic structures. unibo.itdntb.gov.ua These methods are essential for building a comprehensive picture of the potential energy surfaces of the ground and excited states, which governs the molecule's photochemical behavior. nih.gov

The distribution of electron density within the 9-acridinecarboxylic acid molecule is a key determinant of its reactivity and intermolecular interactions. Quantum chemical calculations can map the molecular electrostatic potential (MEP), which reveals regions of positive and negative charge. nih.gov This information is crucial for understanding how the molecule will interact with other molecules, including solvents and biological targets.

Furthermore, these calculations can determine the molecule's dipole moment in both its ground (μ_g) and excited (μ_e) states. Studies on similar solvatochromic molecules show that the dipole moment often increases significantly upon electronic excitation (μ_e > μ_g). nih.gov This change indicates that the excited state is more polar than the ground state, a phenomenon resulting from intramolecular charge transfer (ICT) upon absorption of light. nih.gov The difference in dipole moment between the states influences how solvents of varying polarity affect the absorption and fluorescence spectra of the compound.

| State | Calculated Dipole Moment (Debye) |

|---|---|

| Ground State (μ_g) | 2.34 |

| Excited State (μ_e) | 4.48 |

This table presents data for a related compound, 2-aminochromone-3-carboxaldehyde, to illustrate the typical change in dipole moment upon excitation as determined by theoretical methods.

For molecules like 9-acridinecarboxylic acid, different tautomeric forms may exist. Tautomers are structural isomers that readily interconvert. In this case, the carboxylic acid group (-COOH) can potentially exist in equilibrium with a zwitterionic form where the proton is transferred to the acridine nitrogen. More relevantly, studies on structurally similar 9-acridinamines have extensively investigated the equilibrium between amino and imino tautomers. nih.govresearchgate.net

Theoretical calculations are highly effective in predicting the relative stabilities of these tautomers in both the ground and excited electronic states. nih.gov By calculating the Gibbs free energy of each form, researchers can determine the predominant tautomer under specific conditions. These studies have shown that for 9-acridinamine derivatives, the imino form is often more stable in the ground state, but the preference can shift in the excited state. nih.gov Such tautomeric shifts are critical as the different forms can exhibit distinct biological activities and photophysical properties.

In the solid state, particularly as a hydrate (B1144303), 9-acridinecarboxylic acid engages in a network of intermolecular interactions. Theoretical studies on co-crystals of acridine with carboxylic acids have revealed the primary interactions governing the crystal packing. mdpi.com The most significant of these is the strong O-H···N hydrogen bond formed between the carboxylic acid proton and the nitrogen atom of the acridine ring. mdpi.com

| Interaction Type | Description | Typical Atoms Involved |

|---|---|---|

| Hydrogen Bond | Strong, directional interaction crucial for complex formation. | (Acid) O-H ··· N (Acridine) |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Acridine Ring ↔ Acridine Ring |

| C-H···O Interaction | Weak hydrogen bond contributing to crystal packing. | (Acridine) C-H ··· O=C (Acid) |

Molecular Modeling and Docking Simulations

Beyond understanding the intrinsic properties of the molecule, computational models are used to predict how 9-acridinecarboxylic acid and its derivatives interact with biological macromolecules, which is fundamental to drug discovery.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like 9-acridinecarboxylic acid) when bound to a specific protein target. nih.govnih.gov This method is widely applied to acridine derivatives to investigate their potential as, for example, anticancer agents by targeting enzymes like topoisomerase. nih.govnih.gov

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. mdpi.combiointerfaceresearch.com A lower docking score generally indicates a more favorable binding interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, helping to guide the design of new derivatives with improved potency and selectivity. researchgate.net

Elucidation of Binding Orientations

Computational studies have been instrumental in elucidating the preferred binding orientations of acridine derivatives when interacting with biological targets, most notably DNA. Molecular docking and molecular dynamics (MD) simulations have revealed that the planar acridine ring primarily binds to DNA through intercalation, positioning itself between adjacent base pairs of the double helix.

In a study involving acridine-triazole-pyrimidine hybrids, computational docking and MD simulations were used to explore the binding modes within a human topoisomerase IIB-DNA complex. nih.gov These simulations showed that the acridine moiety intercalates between DNA bases, with specific interactions stabilizing the complex. For instance, a 6-methyluracil (B20015) derivative of acridine was found to position its acridine ring to intercalate with guanine (B1146940) (DG13), while also forming a hydrogen bond between the uracil (B121893) NH group and the carbonyl oxygen of a cytosine residue (DC14). nih.gov Another uracil derivative demonstrated a different orientation, with the acridine ring intercalating with DG13 and the attached triazole group positioned above a thymine (B56734) residue (DT9). nih.gov These findings highlight the influence of substituents on the precise binding orientation.

The primary modes of non-covalent interaction that dictate these orientations are π-π stacking between the aromatic acridine ring and the DNA bases, as well as hydrogen bonding and van der Waals forces. nih.gov The carboxylic acid group of 9-acridinecarboxylic acid can potentially form additional hydrogen bonds with the sugar-phosphate backbone or the bases of DNA, further influencing its binding orientation.

DNA Interaction Modeling

The interaction of acridine derivatives with DNA is a multifaceted process that has been extensively modeled using computational techniques. These models aim to provide a detailed picture of the structural and energetic aspects of the binding events.

Molecular dynamics simulations have been employed to study the behavior of acridine derivatives when complexed with DNA over time. For example, 200-nanosecond MD simulations of acridine hybrid derivatives with a DNA-topoisomerase IIB complex have been performed to assess the stability of the binding. nih.gov Such simulations can reveal dynamic changes in the complex, including fluctuations in intermolecular distances and angles, which are crucial for understanding the stability of the interaction.

Quantum mechanics calculations have also been applied to investigate the electronic nature of acridine-DNA interactions. nih.gov Molecular electrostatic potential (MEP) analysis of the acridine molecule shows a region of negative charge concentrated in the center of the molecule, indicating its potential to interact with positively charged regions of target molecules. nih.gov Furthermore, the analysis of HOMO and LUMO (Highest Occupied and Lowest Unoccupied Molecular Orbitals) reveals well-defined π orbitals on the aromatic rings, suggesting that charge transfer plays a role in the interaction and may be linked to the compound's biological activity. nih.gov

Structural analysis from computational models has shown that acridine interacts with DNA primarily through hydrogen bonds, with bond lengths between acridine hydrogens and DNA oxygens ranging from 2.370 Å to 3.472 Å. nih.gov These interactions are categorized as non-covalent in nature. nih.gov

Reaction Pathway Simulations and Intermediate Identification

Computational studies have begun to shed light on the potential reaction pathways and intermediates of acridine derivatives, particularly in the context of redox reactions and photochemistry.

A detailed electrochemical and theoretical study on 9-acridinyl amino acid derivatives revealed that these compounds undergo independent oxidation and reduction processes. nih.gov The two primary electroactive sites are the nitrogen atom of the acridine ring (N10) and the enamine nitrogen in the side chain. nih.gov The proposed oxidation mechanism for the acridine ring involves a two-electron process. Initially, a monomeric radical cation is formed, which then dimerizes. A subsequent electron transfer results in the formation of a new radical cation. nih.gov The reduction mechanism is also a two-electron process, leading to a monomeric radical that dimerizes and subsequently forms a new radical. nih.gov The presence of a secondary amine in the side chain was found to be a significant factor, undergoing oxidation through the loss of a single electron to form a stabilized monomeric radical cation. nih.gov

In a related study on the photolysis of 9-acridinecarboxaldehyde in aqueous media, it was found that in the dark, the main reaction product is 9-acridinecarboxylic acid, with 9-acridinemethanol as a minor product. rsc.org Upon photolysis, the quantum yield was determined to be (0.015 ± 0.003) mol/mol in aqueous solution. rsc.org At low concentrations, 9(10H)-acridinone was the primary photoproduct, while at higher concentrations, the yield of 9-acridinecarboxylic acid increased. rsc.org These findings suggest that 9-acridinecarboxylic acid can be a product of both dark and photochemical reactions of related acridine derivatives.

Table 1: Proposed Intermediates in the Redox Reactions of 9-Acridinyl Amino Acid Derivatives

| Process | Intermediate Species |

|---|---|

| Oxidation | Monomeric radical cation, Dimer, New radical cation |

| Reduction | Monomeric radical, Dimer, New radical |

Data sourced from a study on 9-acridinyl amino acid derivatives, which provides a model for the potential reactivity of 9-acridinecarboxylic acid. nih.gov

Estimation of Interaction Energies

The stability of the complex formed between 9-acridinecarboxylic acid hydrate and its biological targets is fundamentally governed by the interaction energies. Computational chemistry provides powerful tools to estimate these energies, offering insights into the driving forces of the binding process.

Quantum mechanics calculations have been used to determine the binding energy (ΔEBind) and electronic energy with zero-point energy correction (E+ZPE) for complexes of acridine with DNA. nih.gov These calculations have shown that the interaction is energetically favorable, indicating effective binding. nih.gov The stability of the complex is found to be greater when the acridine molecule is centered within the DNA structure. nih.gov

Topological analysis based on the Quantum Theory of Atoms in Molecules (QTAIM) has been employed to characterize the nature of the interactions. The Laplacian of the electron density (∇²ρ(r)) and the total energy density (H(r)) at the bond critical points categorize the interactions as non-covalent. nih.gov Furthermore, Non-Covalent Interaction (NCI) analysis reveals the presence of van der Waals forces as a predominant interaction between the intercalator and DNA. nih.gov

Table 2: Calculated Interaction Energies for Acridine-DNA Complexes

| Energy Type | Finding |

|---|---|

| Binding Energy (ΔEBind) | Indicates effective and stable interaction with DNA. |

| Electronic Energy (E+ZPE) | Complexes are more stable with DNA-centered acridine. |

This table is based on computational studies of the general acridine molecule interacting with DNA. nih.gov

Interactions with Biological Macromolecules and Biomimetic Systems

Nucleic Acid Interaction Studies

The planar, heteroaromatic structure of acridine (B1665455) derivatives is a key feature driving their interaction with nucleic acids. This interaction is primarily characterized by intercalation, a process with significant implications for molecular biology and drug design.

The primary mechanism by which 9-acridinecarboxylic acid and its derivatives interact with DNA is intercalation. This involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. This stacking is stabilized by π-π interactions with the DNA base pairs. The selectivity of this intercalation is not uniform and can be influenced by substituents on the acridine core. While simple intercalators often show a preference for 5'-pyrimidine-purine-3' sequences, some 9-substituted acridine derivatives have demonstrated more complex binding preferences. For instance, the derivative 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU) has been shown to preferentially intercalate into 5′-CG/CG, 5′-GA/TC, and 5′-TA/TA base steps, penetrating the base stack from the minor groove. nih.gov The specific side chains on the acridine ring play a crucial role in recognizing the DNA adducts by DNA processing enzymes. nih.gov Linking multiple acridine units can also enhance the selectivity and activity of these intercalating agents. mdpi.com

Derivatives of acridine exhibit varied binding affinities and selectivities for different DNA structures, such as duplex DNA and G-quadruplex DNA. Research has shown that 9-acridinecarboxylic acid specifically interacts with duplex ds26 DNA. mdpi.com In contrast, other derivatives, particularly those with specific substitutions, show a higher selectivity for G-quadruplex structures. mdpi.com G-quadruplexes are four-stranded DNA structures found in telomeric regions and are a target for anti-cancer drug development. researchgate.net

Interestingly, a study on various acridine derivatives found that while some inactive derivatives displayed high selectivity for G-quadruplexes, the most biologically active compounds, such as certain 5-methylacridine-4-carboxamide derivatives, had a high affinity for both duplex and quadruplex DNA but with poor specificity. mdpi.comnih.gov This suggests a complex relationship between binding selectivity and biological activity. The substituents on the acridine ring are critical in determining both the affinity and selectivity for G-quadruplex DNA. mdpi.comresearchgate.net

Table 1: DNA Binding Affinity of Acridine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target DNA Structure | Binding Characteristics | Reference |

|---|---|---|---|

| 9-Acridinecarboxylic acid | Duplex (ds26) | Interacts only with duplex ds26 | mdpi.com |

| 5-Methylacridine-4-carboxamide derivative | Duplex and Quadruplex DNA | High affinity for both, poor specificity | mdpi.comnih.gov |

| Inactive acridine derivatives | G-Quadruplex | High selectivity for G-quadruplex structures | mdpi.comnih.gov |

The interaction of acridine derivatives extends to smaller nucleic acid components like oligonucleotides. Studies have measured the affinity of compounds like 9-acridinecarboxylic acid for various oligonucleotides. mdpi.com For example, 9-acridinecarboxylic acid shows a notable interaction with the duplex oligonucleotide ds26. mdpi.com More complex derivatives, such as ACRAMTU, have been studied in detail with self-complementary oligonucleotide duplexes like d(GGACGTCC)₂ and d(GGAGCTCC)₂ using high-resolution NMR spectroscopy to determine the precise binding mode and sequence specificity. nih.gov These studies confirm that the acridine moiety largely dictates the sequence specificity of the interaction. nih.gov

The DNA-binding properties of acridines have been harnessed in the design of specialized probes and peptides. The acridine scaffold serves as an anchor, allowing for the targeted delivery of other functional molecules to DNA. For instance, a novel DNA-cleaving agent, CuGGHK-Acr, was developed by attaching a copper-binding peptide (GGHK) to an acridine moiety. This conjugate was shown to selectively bind and cleave G-quadruplex telomeric DNA. Another strategy to enhance DNA binding selectivity involves creating molecules with multiple acridine units, such as bis- or tris-intercalating drugs. mdpi.com

Enzyme Interaction and Inhibition Kinetics

Beyond nucleic acids, acridine derivatives have been shown to interact with and inhibit specific enzymes, demonstrating their potential as therapeutic agents for conditions like type 2 diabetes.

Several studies have highlighted the inhibitory activity of acridine derivatives against α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.govresearchgate.net Inhibition of these enzymes can help manage postprandial hyperglycemia. nih.govmdpi.com

A series of novel acridine-linked thioacetamides exhibited excellent inhibitory activity against yeast α-glucosidase, with IC₅₀ values significantly lower than the standard drug, acarbose. nih.gov The most potent compound in this series, 2-((6-chloro-2-methoxyacridin-9-yl)thio)-N-(p-tolyl) acetamide (B32628) (compound 9b), displayed an IC₅₀ value of 80.0 ± 2.0 μM. nih.gov A kinetic study revealed that this compound acts as a competitive inhibitor, with a Kᵢ of 85 μM. nih.gov

Another study on poly-hydroxyl functionalized acridine derivatives also reported significant inhibitory activity against α-glucosidase. nih.gov Notably, some of these compounds showed negligible inhibitory effects on pancreatic α-amylase, a desirable characteristic that may reduce gastrointestinal side effects often associated with dual inhibitors. nih.govnih.gov For example, 7-nitro-9-phenyl-1,2,3,4-tetrahydroacridine showed good inhibitory activity against both α-amylase and α-glucosidase with IC₅₀ values of 200.61 ± 9.71 and 197.76 ± 8.22 μmol/ml, respectively. researchgate.net

Table 2: Glycosidase Inhibition by Acridine Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Enzyme | Inhibition Value (IC₅₀) | Kinetic Data (Kᵢ) | Inhibition Mode | Reference |

|---|---|---|---|---|---|

| Acarbose (Standard) | α-Glucosidase | 750.0 ± 1.5 µM | - | - | nih.gov |

| 2-((6-chloro-2-methoxyacridin-9-yl)thio)-N-(p-tolyl) acetamide | α-Glucosidase | 80.0 ± 2.0 μM | 85 μM | Competitive | nih.gov |

| 7-nitro-9-phenyl-1,2,3,4-tetrahydroacridine | α-Amylase | 200.61 ± 9.71 μmol/ml | - | - | researchgate.net |

| 7-nitro-9-phenyl-1,2,3,4-tetrahydroacridine | α-Glucosidase | 197.76 ± 8.22 μmol/ml | - | - | researchgate.net |

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

9-Acridinecarboxylic acid serves as a fundamental scaffold for the development of potent cholinesterase inhibitors, which are enzymes critical in the regulation of the neurotransmitter acetylcholine. While 9-acridinecarboxylic acid itself is considered a precursor, its derivatives have been the subject of extensive research for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Research has demonstrated that modifications at the 9-position of the acridine ring are crucial for potent inhibitory activity. For instance, various 9-substituted acridine derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.gov A study on novel 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines revealed that these compounds were generally weak inhibitors of AChE. nih.govnih.gov However, certain dihydroacridine derivatives with specific aryl substituents in the phosphoryl group showed effective inhibition of BChE. nih.govnih.gov

Specifically, dihydroacridines featuring dibenzyloxy and diphenethyl substituents on the phosphoryl moiety were identified as the most active BChE inhibitors in one study, with IC50 values of 2.90 ± 0.23 µM and 3.22 ± 0.25 µM, respectively. nih.gov In contrast, another class of derivatives, 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates, were found to be effective cholinesterase inhibitors, while 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines displayed low potency as AChE and BChE inhibitors. nih.gov Furthermore, a group of 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives was found to effectively inhibit both AChE and BChE. nih.gov

The inhibitory potential of these derivatives underscores the importance of the acridine core in designing compounds that can interact with the active sites of cholinesterases. The data below summarizes the inhibitory activities of selected 9-acridine derivatives.

Interactive Data Table: Cholinesterase Inhibition by 9-Acridine Derivatives

| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |

| 9-Phosphoryl-9,10-dihydroacridines (general) | Acetylcholinesterase (AChE) | Weak inhibition | nih.govnih.gov |

| Dibenzyloxy derivative (1d) | Butyrylcholinesterase (BChE) | 2.90 ± 0.23 | nih.gov |

| Diphenethyl bioisostere (1e) | Butyrylcholinesterase (BChE) | 3.22 ± 0.25 | nih.gov |

| Aromatized analog (2d) | Butyrylcholinesterase (BChE) | 6.90 ± 0.55 | nih.gov |

| Diphenylphosphonate (1c) | Butyrylcholinesterase (BChE) | 48.0 ± 3.1 | nih.gov |

Mechanistic Insights from Kinetic Studies

Kinetic analyses of the interactions between 9-acridine derivatives and cholinesterases have provided valuable insights into their mechanism of inhibition. These studies help to elucidate how these compounds bind to the enzymes and exert their inhibitory effects.

For example, a detailed kinetic analysis was performed on 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine (derivative 1d), a potent BChE inhibitor. The study revealed a mixed mechanism of BChE inhibition. nih.gov A mixed-type inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). This dual interaction mode is a key characteristic that can be exploited in the design of more effective inhibitors.

The results from molecular docking studies have often complemented the kinetic data, helping to explain the observed efficacy, selectivity, and mechanism of cholinesterase inhibition by various acridine derivatives. nih.gov These computational approaches provide a structural basis for the interactions, visualizing how the acridine scaffold and its substituents fit into the active and peripheral sites of the enzymes. While detailed kinetic studies on 9-acridinecarboxylic acid hydrate (B1144303) itself are not extensively documented, the research on its derivatives provides a strong foundation for understanding the structure-activity relationships that govern the inhibition of cholinesterases by this class of compounds.

General Protein Interaction Studies

Beyond its role as a scaffold for enzyme inhibitors, the acridine nucleus has been utilized in studies probing the structure and function of various proteins.

Probing Protein Structures

The fluorescent properties of the acridine ring make it a useful tool for probing protein structures and their interactions. While specific studies detailing the use of 9-acridinecarboxylic acid hydrate for this purpose are not prominent in the reviewed literature, the general principle relies on the sensitivity of the fluorescence signal of the acridine moiety to its local environment. Changes in fluorescence intensity, emission wavelength, and polarization can indicate binding events or conformational changes in a protein.

Chemical probing experiments, which use reactive small molecules to modify accessible regions of macromolecules, are a common method to study the structure of proteins and nucleic acids. biorxiv.org Reagents used in these experiments react with nucleophilic amino acid side chains, and this reactivity can be altered by protein structure and binding events. biorxiv.org Although not specifically documented for 9-acridinecarboxylic acid hydrate, acridine-based compounds can, in principle, be used as probes in such assays, where their interaction with a protein could be monitored to map binding sites or detect structural alterations.

Advanced Functional Applications in Chemical Research

Development of Fluorescent Probes and Biosensors

The rigid, planar structure of the acridine (B1665455) ring system is the basis for its utility as a fluorophore. When incorporated into larger molecules, it can act as a sensitive reporter, signaling changes in its local environment through modulation of its fluorescence.

Sensing of Nucleic Acids and Other Biomolecules

The acridine moiety is a classic DNA intercalator, but its derivatives have been engineered into sophisticated fluorescent probes for a range of biological targets. These probes are often designed as "light-up" sensors, exhibiting minimal fluorescence when free in solution but showing a dramatic increase in fluorescence intensity upon binding to a target molecule. researchgate.net This property is crucial for minimizing background signals and enhancing detection sensitivity.

Acridine-based fluorescent probes have been developed for various applications:

Nucleic Acid Detection: The planar acridine ring can insert itself between the base pairs of double-stranded DNA. This binding event restricts the rotational freedom of the molecule, leading to a significant enhancement of its fluorescence quantum yield. This principle is widely used for DNA visualization and quantification. N-arylamino-substituted acridizinium derivatives, which are structurally related to acridines, become 10 to 50 times more fluorescent upon binding to calf thymus DNA. researchgate.net

Protein Sensing: The same "light-up" principle can be applied to protein detection. The fluorescence of certain acridizinium derivatives increases substantially upon interaction with proteins like bovine serum albumin (BSA), making them effective protein-sensitive probes. researchgate.net

Ion and Small Molecule Detection: By functionalizing the acridine scaffold with specific chelating groups, selective fluorescent sensors for metal ions and other small molecules have been created. For instance, an easily synthesized N,N′-(acridine-3,6-diyl)dipicolinamide (ACC) acts as a selective chemosensor for copper ions (Cu²⁺), showing significant fluorescence quenching in their presence with a detection limit of 1.2 x 10⁻⁷ M. researchgate.net Other derivatives have been designed to detect reactive oxygen species like the hypochlorite (B82951) ion (ClO⁻) in environmental and biological samples. nih.gov

| Acridine-Based Probe Type | Target Biomolecule/Analyte | Sensing Mechanism | Observed Fluorescence Change | Reference |

|---|---|---|---|---|

| N-Arylamino-substituted acridizinium | DNA, Proteins (e.g., BSA) | Binding-induced restriction of intramolecular rotation | 10 to 50-fold fluorescence increase | researchgate.net |

| N,N′-(acridine-3,6-diyl)dipicolinamide (ACC) | Copper (II) ions | Chelation-induced quenching | Significant fluorescence quenching | researchgate.net |

| (E)-2-((acridine-9-ylimino)methyl)-N-benzhydrylhydrazine-1-carbothioamide (BK) | Hypochlorite ion (ClO⁻) | Oxidation-induced quenching | Notable fluorescence quenching | nih.gov |

| Acridine-dicyanoisophorone conjugate | Solvent Polarity | Intramolecular Charge Transfer (ICT) | 38-fold fluorescence enhancement with increasing polarity | nih.govnih.gov |

Reagents for Peptide and Protein Structure Elucidation

9-Acridinecarboxylic acid serves as a key building block for creating fluorescently labeled peptides and proteins. acrobiosystems.com The carboxylic acid functional group provides a convenient handle for covalent attachment to the N-terminus of a peptide or to the side chain of an amino acid like lysine (B10760008) during solid-phase peptide synthesis. sigmaaldrich.comnih.gov

Once attached, the acridine fluorophore enables researchers to:

Visualize Peptides: The fluorescent tag allows for the direct visualization of a peptide's location and movement within cells and tissues using fluorescence microscopy. google.com

Study Protein-Protein Interactions: By labeling peptides with fluorophores like acridine derivatives, interactions between proteins can be monitored. Techniques such as Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor when in close proximity, can provide quantitative data on binding events and molecular distances. google.com

Quantify Receptor Binding: Fluorescently labeled peptide hormones or drugs can be used in binding assays to determine their affinity for cell surface receptors and to quantify receptor numbers on different cell populations. google.comresearchgate.net The synthesis of peptide-acridine conjugates has been explored for developing potential anticancer and antiviral drugs, where the acridine part interacts with nucleic acids and the peptide part can target specific cellular machinery.

Chemiluminescent Systems and Assays

While its fluorescent properties are valuable, the most impactful application of 9-acridinecarboxylic acid is as the precursor to acridinium (B8443388) esters, a class of highly efficient chemiluminescent labels. These labels are the cornerstone of many modern, ultra-sensitive diagnostic assays.

Mechanism and Efficiency of Chemiluminescence

The chemiluminescence of acridinium esters is a rapid, high-yield process triggered by an oxidant in basic conditions, typically alkaline hydrogen peroxide. The reaction does not require an enzyme catalyst and is essentially complete in under five seconds.

The established mechanism proceeds through several key steps:

Nucleophilic Attack: A hydroperoxide ion (OOH⁻), formed from hydrogen peroxide under basic conditions, attacks the electron-deficient C-9 carbon of the acridinium ring.

Formation of Dioxetanone: This leads to the formation of a short-lived, high-energy four-membered ring intermediate known as a dioxetanone.

Decomposition and Excitation: The unstable dioxetanone rapidly decomposes, cleaving the ester bond and releasing carbon dioxide. This decomposition event releases a significant amount of energy, which is transferred to the resulting N-methylacridone molecule, promoting it to an electronically excited state.

Light Emission: The excited N-methylacridone relaxes to its ground state by emitting a photon of light (typically blue light around 430-442 nm).

The efficiency of this light production, known as the quantum yield, is remarkably high for a chemiluminescent reaction, reaching up to 7% in some cases. The structure of the acridinium ester can be modified to enhance this efficiency. For example, adding electron-donating groups (like methoxy (B1213986) groups) to the acridine ring has been shown to increase light output.

| Acridinium Ester Derivative | Key Structural Feature | Property | Reference |

|---|---|---|---|

| NSP-DMAE-HEG-NHS | Hydrophilic hexa(ethylene)glycol linker | High stability (95% activity after 28 days at 4°C) | |

| NSP-2,7-(OMe)₂-DMAE | Methoxy groups at C-2 and C-7 | Increased light output compared to unsubstituted version | |

| FA6, FA17, FA18 | Hydroxamic/sulphohydroxamic acid esters | High stability (half-lives > 2 weeks at 20°C) and efficiency | |

| Fluorinated Acridinium Esters | Fluorous tags of varying fluorine content | Enhanced chemiluminescence in mixed micellar systems |

Application in Ultra-Sensitive Luminescence Assays (e.g., Immunoassays)

The high quantum yield, rapid kinetics, and low background signal make acridinium esters ideal labels for ultra-sensitive detection in clinical diagnostics. They are particularly prominent in automated chemiluminescence immunoassay (CLIA) platforms. In these assays, an acridinium ester is covalently linked to an antibody or antigen. When the labeled antibody binds to its target analyte (e.g., a disease marker in a patient's blood sample), it can be detected by triggering the chemiluminescent reaction.

The intensity of the emitted light is proportional to the amount of analyte present. This technology enables the detection of substances at extremely low concentrations, with reported detection limits in the attomole (10⁻¹⁸) to zeptomole (10⁻²¹) range. These assays are used to measure a wide array of analytes, including hormones, tumor markers, and infectious agents.

Use as Reporter Genes

It is important to clarify the terminology regarding "reporter genes." A reporter gene (e.g., for luciferase or Green Fluorescent Protein) is a genetic construct introduced into cells to report on gene expression levels. Acridinium compounds are not reporter genes; they are synthetic chemical labels.

However, the detection systems built around acridinium ester chemiluminescence serve a similar purpose and are often used in "reporter assays." For example: